(R)-Ethyl 1-ethylpyrrolidine-2-carboxylate
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Overview
Description
®-Ethyl 1-ethylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C9H17NO2This compound is a colorless to light yellow clear liquid and is used in various chemical and pharmaceutical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 1-ethylpyrrolidine-2-carboxylate typically involves the esterification of ®-1-ethylpyrrolidine-2-carboxylic acid with ethanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In industrial settings, the production of ®-Ethyl 1-ethylpyrrolidine-2-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 1-ethylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: ®-1-ethylpyrrolidine-2-carboxylic acid.
Reduction: ®-1-ethylpyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
®-Ethyl 1-ethylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of ®-Ethyl 1-ethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various cellular pathways, influencing processes such as neurotransmission and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-2-pyrrolidinone: A structurally similar compound used as a solvent and intermediate in organic synthesis.
1-Ethylpyrrolidine-2-carboxylic acid: The carboxylic acid form of the ester, used in similar applications.
tert-Butyl ®-1-ethylpyrrolidine-2-carboxylate: Another ester derivative with similar properties.
Uniqueness
®-Ethyl 1-ethylpyrrolidine-2-carboxylate is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific stereochemistry allows for selective interactions in biological systems, making it a crucial intermediate in the development of pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
ethyl 1-ethylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-10-7-5-6-8(10)9(11)12-4-2/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDOPASYFARLIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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